Diazepinomicin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Activity

Scientific Field: Pharmacology

Application Summary: Diazepinomicin has been found to have strong antioxidant potential.

Methods of Application: The antioxidant activity of Diazepinomicin was evaluated using the ferric reducing antioxidant power (FRAP) assay.

Results: Diazepinomicin demonstrated a strong antioxidant potential in the FRAP assay.

Anti-Protease Activity

Scientific Field: Biochemistry

Application Summary: Diazepinomicin has been found to inhibit the proteases rhodesain and cathepsin L.

Methods of Application: The anti-protease activity of Diazepinomicin was evaluated by measuring its ability to inhibit the proteases rhodesain and cathepsin L.

Results: Diazepinomicin inhibited the proteases rhodesain and cathepsin L at an IC 50 of 70–90 µM.

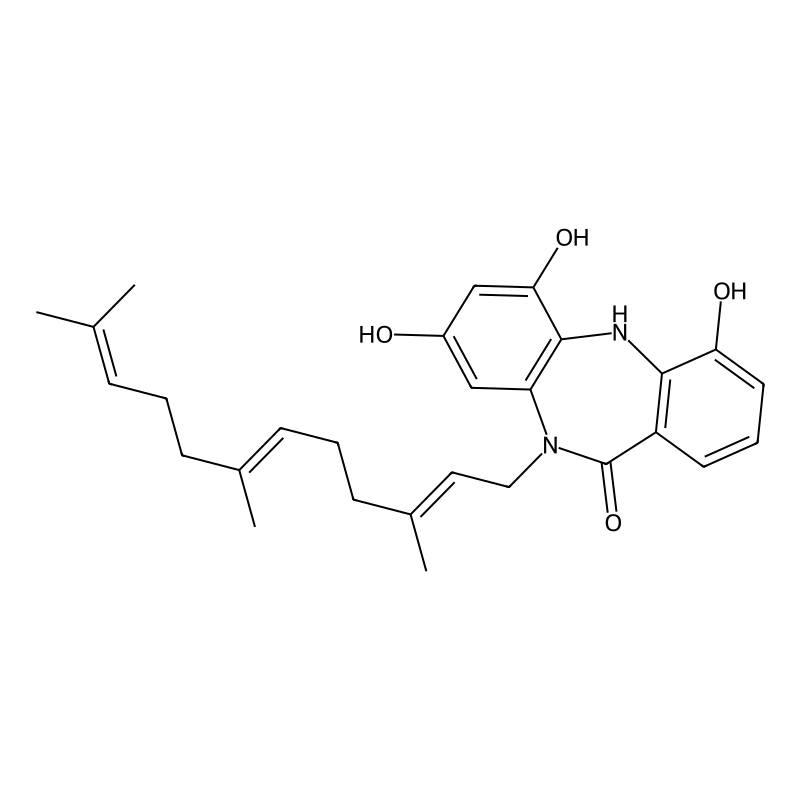

Diazepinomicin is a natural product characterized as a dibenzodiazepine alkaloid, featuring a unique molecular structure that includes a farnesyl side chain. It was discovered from a marine-derived Micromonospora species and is notable for its broad-spectrum cytotoxicity against various cancer cell lines, particularly within the low micromolar range . The compound's chemical formula is C28H34N2O4, and it has garnered interest due to its distinctive properties and potential therapeutic applications.

Diazepinomicin seems to work through multiple mechanisms to target cancer cells []. One mechanism involves inhibiting the RAS/RAF/MAPK signaling pathway, which is crucial for cell growth and proliferation []. By blocking this pathway, diazepinomicin may hinder cancer cell division. Additionally, diazepinomicin can interact with the peripheral benzodiazepine receptor (PBR), which is sometimes overexpressed in certain cancer cells []. This interaction can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

The biological activity of diazepinomicin is particularly pronounced in its antimicrobial and anticancer properties. It exhibits significant cytotoxic effects against a variety of tumor cell lines, as demonstrated in studies involving the National Cancer Institute's 60-cell line panel . Furthermore, diazepinomicin has shown promising antioxidant properties, assessed through methods like the ferric reducing antioxidant power (FRAP) assay . Its mechanism of action appears to involve interference with cellular processes that lead to apoptosis in cancer cells.

The synthesis of diazepinomicin can be achieved through both natural extraction and synthetic methodologies. Natural synthesis occurs via fermentation processes involving specific strains of Micromonospora. Recent advancements have also explored semi-synthetic routes that modify existing dibenzodiazepine structures to yield diazepinomicin . The biosynthesis involves unusual enzymatic reactions, such as N-prenylation, which are not commonly observed in other natural products .

Diazepinomicin holds potential applications in pharmacology due to its antimicrobial and anticancer properties. Its unique structure allows it to serve as a lead compound for developing new therapeutic agents targeting various cancers and microbial infections. Additionally, its antioxidant capabilities suggest potential uses in nutraceuticals aimed at reducing oxidative stress-related conditions .

Interaction studies have revealed that diazepinomicin can interact with multiple biological targets, enhancing its therapeutic profile. Its mechanism of action includes binding to specific receptors or enzymes involved in cell proliferation and apoptosis pathways. Research has indicated that diazepinomicin may also exhibit synergistic effects when used in combination with other chemotherapeutic agents, potentially enhancing efficacy while reducing toxicity .

Several compounds share structural or functional similarities with diazepinomicin. These include:

- Dibenzodiazepine: A broader class of compounds that includes various derivatives with similar core structures but differing side chains.

- Farnesylated Compounds: Such as farnesyltransferase inhibitors that target similar pathways in cancer treatment.

- Alkaloids from Marine Sources: Other marine-derived alkaloids that exhibit antimicrobial or anticancer properties.

Comparison TableCompound Structure Type Biological Activity Unique Features Diazepinomicin Dibenzodiazepine Antimicrobial, Anticancer Unique farnesyl side chain Dibenzodiazepine Dibenzodiazepine Varies by derivative Common core structure Farnesylated Compounds Farnesylated Anticancer Target specific pathways Marine Alkaloids Various Antimicrobial Diverse structures from marine organisms

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Diazepinomicin | Dibenzodiazepine | Antimicrobial, Anticancer | Unique farnesyl side chain |

| Dibenzodiazepine | Dibenzodiazepine | Varies by derivative | Common core structure |

| Farnesylated Compounds | Farnesylated | Anticancer | Target specific pathways |

| Marine Alkaloids | Various | Antimicrobial | Diverse structures from marine organisms |

Diazepinomicin stands out due to its specific combination of structural features and biological activities, making it an intriguing subject for further research and development in medicinal chemistry.

Marine Actinomycetes as Producers

Marine actinomycetes represent a prolific source of structurally diverse secondary metabolites, including the remarkable dibenzodiazepine alkaloid diazepinomicin [1] [2]. These microorganisms have evolved unique biosynthetic capabilities that distinguish them from their terrestrial counterparts, particularly in their ability to produce novel marine-derived natural products. The discovery of diazepinomicin has highlighted the exceptional potential of marine actinomycetes as producers of pharmaceutically relevant compounds with antitumor and antimicrobial activities [3] [4].

The production of diazepinomicin by marine actinomycetes is characterized by the presence of specific biosynthetic gene clusters that encode the enzymatic machinery necessary for this complex alkaloid synthesis [5] [6]. These gene clusters contain essential genes such as dzmP, which encodes an ABBA prenyltransferase responsible for the unusual farnesylation of the amide nitrogen in the dibenzodiazepine core structure [7] [8]. The identification of similar gene clusters across different marine actinomycete genera suggests that the capacity for diazepinomicin production may be more widespread than initially recognized [6].

Micromonospora Species Distribution

The genus Micromonospora has emerged as the primary producer of diazepinomicin among marine actinomycetes [7] [9]. Multiple Micromonospora species have been confirmed as diazepinomicin producers, demonstrating the widespread distribution of this biosynthetic capability within the genus. Micromonospora species RV115, isolated from the marine sponge Aplysina aerophoba collected from Rovinj, Croatia, represents the most extensively studied diazepinomicin producer [3] [10]. This strain has been utilized for detailed biochemical characterization of the compound and optimization of production conditions.

Additional Micromonospora strains have been identified as diazepinomicin producers from diverse marine environments. Micromonospora species DPJ12, isolated from the marine ascidian Didemnum proliferum collected at Shishijima Island, Japan, demonstrated confirmed diazepinomicin production with antimicrobial activity against selected Gram-positive bacteria [11]. Micromonospora species 046/Eco11 has also been confirmed as a producer through identification of the complete diazepinomicin biosynthetic gene cluster [12] [13].

The geographic distribution of diazepinomicin-producing Micromonospora species spans multiple marine ecosystems, from the Mediterranean Sea to the Pacific Ocean coastal regions [3] [11] [14]. Micromonospora species WMMB235, isolated from a marine ascidian off the coast of the Florida Keys, represents another potential producer based on genomic analysis revealing biosynthetic potential for secondary metabolite production [14]. These findings indicate that diazepinomicin-producing Micromonospora species are globally distributed in marine environments and associated with diverse marine organisms.

Marine Micromonospora species demonstrate remarkable adaptation to marine conditions, with many strains showing obligate or near-obligate requirements for seawater for optimal growth [15] [16]. This adaptation is reflected in their enhanced tolerance to high salinity concentrations and their ability to form stable associations with marine invertebrates. The distribution of Micromonospora species in marine sediments shows a preference for deeper waters, with increased abundance observed at depths ranging from 15 to 33 meters compared to shallow coastal zones [15]. This depth distribution pattern may contribute to the unique secondary metabolite profiles observed in deep-sea derived Micromonospora strains.

Streptomyces griseoflavus Tü4000 Production

Streptomyces griseoflavus Tü4000 represents a significant terrestrial actinomycete that has been identified as containing a putative diazepinomicin biosynthetic gene cluster [5] [6]. The genome of this strain contains the gene ssrg_00986, which shows 61.4 percent identity at the amino acid level to the dzmP gene from Micromonospora species RV115 [8]. This gene encodes a prenyltransferase enzyme that has been successfully expressed in Escherichia coli and purified for biochemical characterization.

The purified Ssrg_00986 protein from Streptomyces griseoflavus Tü4000 demonstrates similar catalytic properties to the DzmP enzyme from marine Micromonospora species [17] [8]. Both enzymes accept farnesyl diphosphate as a substrate and catalyze the prenylation of dibenzodiazepinone precursors, indicating functional conservation of the diazepinomicin biosynthetic pathway across different actinomycete genera. The enzyme also accepts other phenolic and phenazine substrates, suggesting potential for generating structural analogs of diazepinomicin through substrate promiscuity.

The presence of diazepinomicin biosynthetic capability in Streptomyces griseoflavus Tü4000 indicates that diazepinomicin production is not restricted to marine environments or the Micromonospora genus [17] [8]. This finding has important implications for the evolutionary distribution of diazepinomicin biosynthetic pathways and suggests potential horizontal gene transfer events between marine and terrestrial actinomycetes. The identification of terrestrial diazepinomicin producers also expands the potential sources for compound production and optimization.

Ecological Context of Producer Organisms

Marine actinomycetes exist within complex ecological networks that significantly influence their secondary metabolite production capabilities [18] [19]. The ecological context of diazepinomicin-producing organisms encompasses their relationships with host organisms, environmental adaptation strategies, and responses to ecological pressures that drive natural product biosynthesis. Understanding these ecological relationships is crucial for optimizing isolation and cultivation strategies for diazepinomicin producers.

The marine environment provides unique selective pressures that have shaped the evolution of specialized secondary metabolite pathways in actinomycetes [1] [2]. These pressures include competition for limited resources, protection from predation, establishment and maintenance of symbiotic relationships, and adaptation to extreme environmental conditions such as high salinity, pressure variations, and temperature fluctuations. Diazepinomicin and related compounds may serve important ecological functions including chemical defense, antibiotic warfare, and signaling molecules in marine microbial communities.

Marine Sponge Associations

Marine sponges represent one of the most important ecological niches for diazepinomicin-producing actinomycetes [20] [21] [22]. Sponges host dense and diverse microbial communities that can account for up to 25 percent of the sponge biomass [22] [23]. These sponge-microbe associations represent some of the most complex symbioses in marine ecosystems, with actinomycetes playing crucial roles in sponge health, chemical defense, and metabolic processes.

The sponge Aplysina aerophoba, from which the diazepinomicin-producing Micromonospora species RV115 was isolated, represents a well-characterized example of sponge-actinomycete associations [3] [10]. This Mediterranean sponge species harbors diverse actinomycete communities that contribute to the production of bioactive compounds previously attributed to the sponge host. The isolation of diazepinomicin-producing bacteria from this sponge demonstrates the important role of microbial symbionts in natural product biosynthesis.

Additional sponge species have been identified as hosts for actinomycetes with potential for diazepinomicin production. Diacarnus ardoukobae from mangrove environments hosts Streptomyces species that produce secondary metabolites with antimicrobial, antioxidant, and anticancer activities [22]. Callyspongia diffusa from the Bay of Bengal has been shown to harbor actinomycetes capable of producing carotenoid pigments and antimicrobial compounds [18]. These associations demonstrate the widespread nature of sponge-actinomycete partnerships in secondary metabolite production.

The geographic distribution of sponge-associated actinomycetes spans multiple marine regions, including the South China Sea, Red Sea, Mediterranean Sea, and Atlantic coastal waters [21] [24] [25]. Different geographic regions harbor distinct sponge-associated actinomycete communities, indicating biogeographic variability in these symbiotic relationships [21]. The diversity of sponge hosts ranges from shallow coastal species to deep-sea sponges, each providing unique ecological niches that support specialized actinomycete communities.

Marine sponges provide several ecological advantages for actinomycete symbionts, including protection from environmental stresses, access to concentrated nutrients, and stable microenvironments for growth and reproduction [23] [26]. In return, actinomycetes contribute to sponge fitness through production of antimicrobial compounds that protect against pathogens, detoxification mechanisms for heavy metals and metabolic waste, and provision of essential vitamins and nutrients [23]. This mutualistic relationship drives the evolution and maintenance of complex secondary metabolite biosynthetic pathways in sponge-associated actinomycetes.

Environmental Factors Affecting Production

Environmental factors play critical roles in regulating diazepinomicin production by marine actinomycetes [18] [19] [27]. Temperature represents one of the most important environmental parameters, with optimal growth temperatures for marine actinomycetes typically ranging from 25 to 30 degrees Celsius [28] [29] [30]. Temperature variations can significantly affect both growth rates and secondary metabolite production levels, with suboptimal temperatures often leading to reduced diazepinomicin yields.

Salinity represents another crucial environmental factor for marine actinomycetes, with most diazepinomicin-producing strains requiring elevated sodium chloride concentrations for optimal growth [18] [31]. Micromonospora species RV115 demonstrates optimal growth at salinity levels ranging from 2 to 4 percent sodium chloride, reflecting its adaptation to marine conditions [22]. Salinity variations can affect cellular osmotic balance, enzyme activity, and membrane stability, all of which influence secondary metabolite biosynthesis pathways.

pH conditions significantly impact actinomycete growth and metabolite production, with most marine strains preferring slightly alkaline to neutral conditions [27] [29] [30]. Optimal pH ranges for diazepinomicin production typically fall between 6.0 and 8.0, with significant decreases in production observed outside this range [29]. pH affects nutrient uptake, enzyme stability, and cellular metabolism, making it a critical parameter for optimizing production conditions.

Nutrient availability and composition represent additional important environmental factors affecting diazepinomicin production [28] [30] [32]. Carbon and nitrogen source availability can dramatically influence both growth rates and secondary metabolite yields. Marine actinomycetes often demonstrate preferences for complex organic carbon sources and specific nitrogen compounds that reflect their adaptation to marine environments rich in chitin, cellulose, and other marine-derived organic materials [18] [15].

Isolation and Purification Methodologies

The isolation and purification of diazepinomicin requires specialized methodologies tailored to the unique properties of marine actinomycetes and their secondary metabolites [3] [33] [34]. These methodologies encompass fermentation optimization, extraction protocols, and chromatographic separation techniques that have been developed specifically for marine natural product discovery. The complex structure and relatively low production levels of diazepinomicin necessitate careful optimization of each step in the isolation process.

Successful isolation of diazepinomicin begins with proper cultivation of producer organisms under conditions that maximize secondary metabolite yield while maintaining cell viability [33] [28] [30]. The hydrophobic nature of diazepinomicin and its tendency to associate with cellular membranes requires specific extraction strategies that effectively separate the compound from both aqueous and cellular components. Subsequent purification steps must address the chemical stability of diazepinomicin and its susceptibility to oxidation during processing.

Fermentation Techniques

Fermentation optimization represents a critical step in maximizing diazepinomicin production from marine actinomycetes [3] [33] [28]. Micromonospora species RV115, the primary characterized diazepinomicin producer, is typically fermented in Bennett medium supplemented with seawater components [3] [35]. The fermentation is carried out at 28 degrees Celsius for 9 days with continuous agitation at 180 revolutions per minute to ensure adequate oxygen transfer and mixing.

Medium composition plays a crucial role in optimizing diazepinomicin production, with Bennett medium proving most effective for Micromonospora species RV115 [3] [34]. This medium contains glucose as the primary carbon source, beef extract and yeast extract as complex nitrogen sources, and NZ-amine as an additional nitrogen supplement [3]. The medium is typically prepared with 50 percent artificial seawater to maintain appropriate salinity levels for marine actinomycete growth.

Fermentation conditions require careful optimization to maximize secondary metabolite production while maintaining cell viability [28] [30] [36]. Temperature control at 28 to 30 degrees Celsius has been identified as optimal for most marine actinomycete strains producing diazepinomicin [28] [29]. pH maintenance between 6.0 and 8.0 throughout the fermentation period ensures optimal enzyme activity and metabolite stability [29] [30]. Agitation speed optimization at 180 to 200 revolutions per minute provides adequate oxygen transfer without causing excessive shear stress to the filamentous organisms.

Scale-up considerations for diazepinomicin production involve maintaining optimal conditions across larger fermentation volumes [37] [33]. Large-scale production typically employs 25 x 1 liter baffled flasks each containing 200 milliliters of production medium [3]. Fermentation time optimization generally requires 7 to 9 days for maximum diazepinomicin accumulation, with longer fermentation periods potentially leading to product degradation [3] [28]. Inoculum preparation involves growing seed cultures for 3 days under similar conditions before transfer to production medium.

Extraction Protocols

Extraction of diazepinomicin from fermentation broths requires specialized protocols that account for the compound's chemical properties and distribution between aqueous and cellular phases [3] [33] [38]. The most effective extraction method involves the use of XAD-16 resin added directly to the fermentation cultures during the production phase [3] [39]. This approach allows for continuous extraction of diazepinomicin as it is produced, preventing degradation and improving overall yields.

XAD-16 resin extraction represents the gold standard for diazepinomicin recovery from fermentation cultures [3] [39] [38]. The resin is added at a concentration of 20 grams per liter to the fermentation cultures and incubated for an additional 24 hours [3]. This polymeric adsorbent resin selectively binds hydrophobic compounds like diazepinomicin while allowing water-soluble impurities to remain in solution. The resin's crosslinked divinylbenzene structure provides optimal binding affinity for farnesylated compounds like diazepinomicin.

Following fermentation completion, the culture broth containing cells and resin is centrifuged to separate liquid and solid phases [3] [33]. The pelleted material, including both mycelium and resin, is extracted three times with acetone-methanol mixture in a 3:7 ratio [3]. This solvent combination effectively removes diazepinomicin from both the resin and cellular material while minimizing extraction of unwanted polar compounds. The combined extracts are concentrated under vacuum to remove volatile solvents.

Alternative extraction protocols have been developed for laboratories without access to XAD-16 resin [34] [40]. Ethyl acetate extraction of cell-free culture supernatants provides moderate recovery of diazepinomicin, though yields are typically lower than resin-based methods [34]. The ethyl acetate extract requires additional purification steps to remove co-extracted impurities. Direct acetone extraction of lyophilized mycelium can also recover intracellular diazepinomicin, though this approach may miss compound secreted into the medium.

Chromatographic Separation Methods

Chromatographic separation of diazepinomicin requires a multi-step approach combining different separation principles to achieve high purity [3] [40] [41]. The initial separation typically employs normal-phase flash chromatography using silica gel with cyclohexane-ethyl acetate gradient elution [3]. This step provides preliminary fractionation based on compound polarity and removes highly polar and nonpolar impurities from the crude extract.

Normal-phase flash chromatography is performed using cyclohexane and ethyl acetate as mobile phases with gradient elution starting from 100 percent cyclohexane and progressing to 100 percent ethyl acetate [3] [35]. Diazepinomicin typically elutes in fractions containing 40 to 60 percent ethyl acetate, indicating its intermediate polarity [3]. This initial separation step effectively removes highly polar compounds like sugars and amino acids as well as nonpolar lipids and fatty acids that might interfere with subsequent purification steps.

Reversed-phase high-performance liquid chromatography represents the final purification step for diazepinomicin isolation [3] [40] [41]. The partially purified fractions from flash chromatography are dissolved in methanol and injected onto a C18 column [3]. Gradient elution using methanol-water mixtures supplemented with 0.05 percent formic acid provides optimal separation and peak shape [3]. Diazepinomicin typically elutes at high organic concentrations, reflecting its hydrophobic nature.

Intermediate purification steps may include size exclusion chromatography using Sephadex LH-20 resin [40] [41]. This technique separates compounds based on molecular size and can provide additional purification for complex mixtures. Sephadex LH-20 chromatography is typically performed using methanol as the mobile phase, which allows for effective separation of diazepinomicin from smaller molecular weight impurities while maintaining compound stability.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Mason WP, Belanger K, Nicholas G, Vallières I, Mathieu D, Kavan P, Desjardins A, Omuro A, Reymond D. A phase II study of the Ras-MAPK signaling pathway inhibitor TLN-4601 in patients with glioblastoma at first progression. J Neurooncol. 2012 Apr;107(2):343-9. doi: 10.1007/s11060-011-0747-6. Epub 2011 Nov 3. PubMed PMID: 22048878.

3: Campbell PM, Boufaied N, Fiordalisi JJ, Cox AD, Falardeau P, Der CJ, Gourdeau H. TLN-4601 suppresses growth and induces apoptosis of pancreatic carcinoma cells through inhibition of Ras-ERK MAPK signaling. J Mol Signal. 2010 Nov 2;5:18. doi: 10.1186/1750-2187-5-18. PubMed PMID: 21044336; PubMed Central PMCID: PMC2990749.

4: Bertomeu T, Zvereff V, Ibrahim A, Zehntner SP, Aliaga A, Rosa-Neto P, Bedell BJ, Falardeau P, Gourdeau H. TLN-4601 peripheral benzodiazepine receptor (PBR/TSPO) binding properties do not mediate apoptosis but confer tumor-specific accumulation. Biochem Pharmacol. 2010 Nov 15;80(10):1572-9. doi: 10.1016/j.bcp.2010.07.018. Epub 2010 Jul 22. PubMed PMID: 20655882.

5: Boufaied N, Wioland MA, Falardeau P, Gourdeau H. TLN-4601, a novel anticancer agent, inhibits Ras signaling post Ras prenylation and before MEK activation. Anticancer Drugs. 2010 Jun;21(5):543-52. doi: 10.1097/CAD.0b013e328337f373. PubMed PMID: 20220516.

6: Ratnayake AS, Janso JE, Feng X, Schlingmann G, Goljer I, Carter GT. Evaluating indole-related derivatives as precursors in the directed biosynthesis of diazepinomicin analogues. J Nat Prod. 2009 Mar 27;72(3):496-9. doi: 10.1021/np800664u. PubMed PMID: 19199816.

7: Feng X, Ratnayake AS, Charan RD, Janso JE, Bernan VS, Schlingmann G, He H, Tischler M, Koehn FE, Carter GT. Probing natural product biosynthetic pathways using Fourier transform ion cyclotron resonance mass spectrometry. Bioorg Med Chem. 2009 Mar 15;17(6):2154-61. doi: 10.1016/j.bmc.2008.10.073. Epub 2008 Nov 5. PubMed PMID: 19028101.

8: McAlpine JB, Banskota AH, Charan RD, Schlingmann G, Zazopoulos E, Piraee M, Janso J, Bernan VS, Aouidate M, Farnet CM, Feng X, Zhao Z, Carter GT. Biosynthesis of diazepinomicin/ECO-4601, a Micromonospora secondary metabolite with a novel ring system. J Nat Prod. 2008 Sep;71(9):1585-90. doi: 10.1021/np800376n. Epub 2008 Aug 23. PubMed PMID: 18722414.

9: Gourdeau H, McAlpine JB, Ranger M, Simard B, Berger F, Beaudry F, Farnet CM, Falardeau P. Identification, characterization and potent antitumor activity of ECO-4601, a novel peripheral benzodiazepine receptor ligand. Cancer Chemother Pharmacol. 2008 May;61(6):911-21. Epub 2007 Jul 11. Erratum in: Cancer Chemother Pharmacol. 2009 Feb;63(3):569. Cancer Chemother Pharmacol. 2008 Oct 22. doi: 10.1007/s00280-008-0848-x. Farnet, Chris M [added]. PubMed PMID: 17622531.

10: Charan RD, Schlingmann G, Janso J, Bernan V, Feng X, Carter GT. Diazepinomicin, a new antimicrobial alkaloid from a marine Micromonospora sp. J Nat Prod. 2004 Aug;67(8):1431-3. PubMed PMID: 15332871.